Ugt8-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

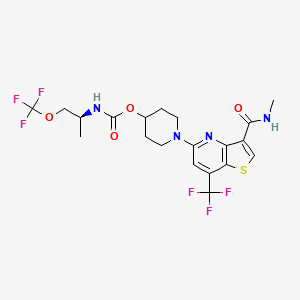

IUPAC Name |

[1-[3-(methylcarbamoyl)-7-(trifluoromethyl)thieno[3,2-b]pyridin-5-yl]piperidin-4-yl] N-[(2S)-1-(trifluoromethoxy)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F6N4O4S/c1-10(8-33-20(24,25)26)28-18(32)34-11-3-5-30(6-4-11)14-7-13(19(21,22)23)16-15(29-14)12(9-35-16)17(31)27-2/h7,9-11H,3-6,8H2,1-2H3,(H,27,31)(H,28,32)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQUABVWYAPTIQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(F)(F)F)NC(=O)OC1CCN(CC1)C2=NC3=C(C(=C2)C(F)(F)F)SC=C3C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC(F)(F)F)NC(=O)OC1CCN(CC1)C2=NC3=C(C(=C2)C(F)(F)F)SC=C3C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F6N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ugt8-IN-1: A Technical Guide to its Mechanism of Action in Lysosomal Storage Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and multi-organ pathology. A promising therapeutic strategy for a subset of these disorders, known as glycosphingolipidoses, is Substrate Reduction Therapy (SRT). SRT aims to decrease the biosynthesis of the accumulating substrate to a level that can be cleared by the residual lysosomal enzyme activity. This technical guide focuses on the mechanism of action of Ugt8-IN-1, a potent and brain-penetrant inhibitor of UDP-glycosyltransferase 8 (UGT8), for the treatment of LSDs such as Metachromatic Leukodystrophy (MLD) and Krabbe disease.

Core Mechanism of Action: Substrate Reduction Therapy

This compound functions as a substrate reduction agent by directly inhibiting the enzymatic activity of UGT8, also known as ceramide galactosyltransferase (CGT).[1] UGT8 is a critical enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of galactose from UDP-galactose to ceramide to form galactosylceramide (GalCer).[2][3] GalCer is a precursor for the synthesis of sulfatide. In certain LSDs, such as MLD and Krabbe disease, genetic defects in the enzymes responsible for the breakdown of sulfatide and GalCer, respectively, lead to their toxic accumulation. By inhibiting UGT8, this compound effectively reduces the production of GalCer and, consequently, sulfatide, thereby alleviating the substrate burden on the deficient lysosomal enzymes.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, also referred to as compound 19 in the scientific literature.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. other UGTs | Reference |

| UGT8 | 0.2 | >50,000-fold | [1][2] |

| UGT1A1 | >10,000 | - | [1][2] |

| UGT1A6 | >10,000 | - | [1][2] |

| UGT2B7 | >10,000 | - | [1][2] |

| UGT2B15 | >10,000 | - | [1][2] |

| UGT2B17 | >10,000 | - | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Substrate Reduction | Estimated ED50 (mg/kg) | Reference |

| Juvenile Mouse (Brain) | 3, 10, and 30 mg/kg, orally, twice a day for 3 days | ≥90% inhibition of GalCer and Sulfatide synthesis | < 3 | [1][2][4] |

| Adult Mouse (Kidney) | 3, 10, and 30 mg/kg, orally, twice a day for 3 days | ≥90% inhibition of GalCer and Sulfatide synthesis | < 3 | [1][2][4] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Administration | Half-life (T1/2) (h) | Oral Bioavailability (F%) | Reference |

| Rat | IV (1 mg/kg) | 4.3 | 40% (3 mg/kg oral) | [4] |

| Mouse | IV (1 mg/kg) | 1.13 | 34% (3 mg/kg oral) | [4] |

| Dog | IV (1 mg/kg) | 13.6 | 52% (3 mg/kg oral) | [4] |

Signaling Pathway and Molecular Interaction

This compound is a thienopyridine derivative that acts as a potent inhibitor of UGT8.[2] While the precise crystal structure of this compound in complex with UGT8 is not publicly available, molecular modeling studies of similar thienopyridine compounds suggest a binding mode within the enzyme's active site. The inhibitor likely forms key interactions with residues in the catalytic pocket, preventing the binding of the natural substrates, ceramide and UDP-galactose.

Experimental Protocols

Mass Spectrometry-Based UGT8 Activity Assay

This protocol is adapted from methodologies used for screening and characterizing UGT8 inhibitors.[2][5]

Objective: To determine the in vitro inhibitory activity of this compound on UGT8.

Materials:

-

Human esophageal adenocarcinoma cell line (OE19) or other cells endogenously or recombinantly expressing UGT8.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Ceramide substrate solution.

-

UDP-galactose solution.

-

This compound (compound 19) stock solution in DMSO.

-

Quenching solution (e.g., acetonitrile).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Cell Lysate Preparation: Culture OE19 cells to confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the UGT8 enzyme. Determine the protein concentration of the lysate.

-

Reaction Setup: In a 96-well plate, combine the cell lysate, ceramide substrate, and varying concentrations of this compound (or DMSO for control).

-

Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding UDP-galactose to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, optimized for linear product formation.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Sample Preparation for LC-MS/MS: Centrifuge the plate to pellet precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system to quantify the amount of GalCer produced.

-

Data Analysis: Calculate the percentage of UGT8 inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Pharmacodynamic Study

This protocol is based on in vivo studies assessing the efficacy of this compound.[2]

Objective: To evaluate the in vivo efficacy of this compound in reducing the synthesis of GalCer and sulfatide in a mouse model.

Materials:

-

Juvenile or adult mice.

-

This compound formulated for oral administration.

-

¹³C-labeled galactose (¹³C-Gal) solution for intraperitoneal (IP) injection.

-

Anesthesia and surgical tools for tissue collection.

-

Homogenization buffer.

-

Lipid extraction solvents (e.g., chloroform/methanol).

-

LC-MS/MS system.

Procedure:

-

Animal Dosing: Administer this compound orally to mice at various doses (e.g., 3, 10, 30 mg/kg) twice daily for a specified period (e.g., 3 days). A control group receives the vehicle only.

-

Tracer Administration: Concurrently, administer ¹³C-Gal via IP injection once daily to trace the de novo synthesis of galactosphingolipids.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect relevant tissues, such as the brain and kidneys.

-

Tissue Homogenization and Lipid Extraction: Homogenize the collected tissues and perform a lipid extraction to isolate the glycosphingolipids.

-

LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS to quantify the levels of ¹³C-labeled GalCer and sulfatide.

-

Data Analysis: Compare the levels of ¹³C-labeled lipids in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition of de novo synthesis. Calculate the ED50 value.

Conclusion

This compound is a highly potent and selective inhibitor of UGT8 with a promising pharmacokinetic profile and demonstrated in vivo efficacy in reducing the biosynthesis of key glycosphingolipids implicated in the pathology of certain lysosomal storage diseases. Its mechanism of action via substrate reduction offers a compelling therapeutic strategy for these debilitating genetic disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other UGT8 inhibitors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UGT8 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of UGT8 as a monogalactosyl diacylglycerol synthase in mammals - PMC [pmc.ncbi.nlm.nih.gov]

Ugt8-IN-1: A Technical Guide for Studying Galactosylceramide Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate-galactose:ceramide galactosyltransferase (UGT8), also known as ceramide galactosyltransferase (CGT), is a pivotal enzyme in the biosynthesis of galactosylceramide (GalCer). GalCer and its sulfated derivative, sulfatide, are essential glycosphingolipids, primarily found in the myelin sheath of the central and peripheral nervous systems.[1] Dysregulation of UGT8 activity and the subsequent accumulation of its downstream products are implicated in the pathophysiology of several neurological and oncological conditions, including lysosomal storage disorders like Metachromatic Leukodystrophy (MLD) and Krabbe disease, as well as in the progression of certain cancers such as basal-like breast cancer.

This technical guide focuses on Ugt8-IN-1, a potent and selective inhibitor of UGT8, as a tool to investigate the function of galactosylceramide. This compound, also identified as compound 19, is a brain-penetrable and orally bioavailable small molecule that enables the study of substrate reduction therapy by blocking the synthesis of GalCer and sulfatide.[1][2] This document provides a comprehensive overview of this compound, including its biochemical and pharmacological properties, detailed experimental protocols for its use in vitro and in vivo, and the underlying signaling pathways.

This compound: Mechanism of Action and Properties

This compound acts as a direct inhibitor of the UGT8 enzyme, thereby blocking the transfer of galactose from UDP-galactose to ceramide, the committed step in GalCer synthesis. This mode of action makes it a valuable tool for substrate reduction therapy, aiming to decrease the accumulation of downstream metabolites.

Quantitative Data for this compound

| Parameter | Value | Species/System | Reference |

| IC50 | 0.2 nM | UGT8 (also known as CGT) | [3] |

| Selectivity | >10 µM | UGT1A1, -1A6, -2B7, -2B15, -2B17 | [3] |

| In Vivo Efficacy (ED50) | <3 mg/kg | Inhibition of GalCer and Sulfatide synthesis in juvenile mouse brain | [3] |

| Pharmacokinetics (T1/2) | 1.13 h | Mouse (1 mg/kg, IV) | [2] |

| 4.3 h | Rat (1 mg/kg, IV) | [2] | |

| 13.6 h | Dog (1 mg/kg, IV) | [2] | |

| Pharmacokinetics (Oral Bioavailability, F%) | 34% | Mouse (3 mg/kg, PO) | [2] |

| 40% | Rat (3 mg/kg, PO) | [2] | |

| 52% | Dog (3 mg/kg, PO) | [2] |

Signaling and Metabolic Pathways

The inhibition of UGT8 by this compound has direct consequences on the sphingolipid metabolic pathway, leading to a reduction in galactosylceramide and its downstream metabolites.

Experimental Protocols

In Vitro UGT8 Inhibition Assay (Mass Spectrometry-Based)

This protocol is adapted from the screening methodology used for the discovery of this compound, which utilized the OE19 cell line, a human esophageal adenocarcinoma cell line known to express UGT8.

1. Cell Culture and Lysate Preparation:

-

Cell Line: OE19 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Lysate Preparation:

-

Grow OE19 cells to ~80-90% confluency.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Scrape cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Homogenize the cell suspension by sonication or douncing on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the microsomal fraction where UGT8 is localized.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

2. UGT8 Enzyme Assay:

-

Reaction Mixture (per well in a 96-well plate):

-

Cell lysate (containing a predetermined amount of UGT8, e.g., 10-50 µg of total protein)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM DTT)

-

Ceramide substrate (e.g., C6-ceramide, final concentration 10-50 µM, added in a suitable solvent like DMSO)

-

This compound or vehicle (DMSO) at various concentrations.

-

-

Assay Procedure:

-

Pre-incubate the cell lysate, assay buffer, and this compound/vehicle for 15 minutes at 37°C.

-

Initiate the reaction by adding UDP-galactose (final concentration 100-500 µM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a cold organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).

-

3. Lipid Extraction and Analysis by LC-MS/MS:

-

After stopping the reaction, vortex the samples vigorously.

-

Add water to induce phase separation.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of galactosylceramide formed. Use a C18 reverse-phase column and a gradient elution profile. Monitor the specific parent-daughter ion transitions for the chosen ceramide substrate and its galactosylated product.

In Vivo Pharmacodynamic Study in Mice

This protocol outlines the procedure to assess the efficacy of this compound in reducing GalCer and sulfatide levels in mouse tissues.

1. Animal Husbandry and Dosing:

-

Animal Model: C57BL/6 mice (or a relevant disease model such as the twitcher mouse for Krabbe disease).

-

Housing: Standard housing conditions with ad libitum access to food and water.

-

Drug Formulation: this compound can be formulated for oral administration. A sample formulation involves dissolving this compound in DMSO and then diluting it in corn oil. For example, a 100 μL stock solution of 57.5 mg/mL in DMSO can be added to 900 μL of corn oil for a working solution.[2]

-

Dosing: Administer this compound orally (e.g., by gavage) at desired doses (e.g., 3, 10, and 30 mg/kg) twice a day for a specified period (e.g., three days).[2] A vehicle control group should be included.

2. Tissue Collection and Processing:

-

At the end of the treatment period, euthanize the mice according to approved animal welfare guidelines.

-

Perfuse the animals with ice-cold PBS to remove blood from the tissues.

-

Dissect the tissues of interest (e.g., brain, kidney).

-

Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until lipid extraction.

3. Lipid Extraction from Brain Tissue (Folch Method):

-

Weigh a portion of the frozen brain tissue (e.g., 50-100 mg).

-

Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol (19 volumes of solvent to 1 volume of tissue).[4]

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Filter or centrifuge the homogenate to recover the liquid phase.

-

Add 0.2 volumes of 0.9% NaCl solution to the liquid phase to induce phase separation.

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Carefully collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen.

4. LC-MS/MS Analysis of Galactosylceramide and Sulfatide:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS.

-

Use a C18 or a HILIC column for chromatographic separation.

-

Employ a suitable gradient elution to separate GalCer and sulfatide species.

-

Use a tandem mass spectrometer in negative ion mode for sulfatide and positive ion mode for GalCer.

-

Monitor specific precursor-product ion transitions for the different acyl chain variants of GalCer and sulfatide.

-

Quantify the lipids using appropriate internal standards.

Experimental Workflow Diagram

Conclusion

This compound is a powerful chemical probe for elucidating the multifaceted roles of galactosylceramide and sulfatide in health and disease. Its high potency, selectivity, and favorable pharmacokinetic profile make it an invaluable tool for researchers in neuroscience, oncology, and drug discovery. The experimental protocols provided in this guide offer a framework for utilizing this compound to investigate the functional consequences of UGT8 inhibition and to explore the therapeutic potential of substrate reduction therapy for a range of disorders. As research in this area progresses, this compound will likely continue to be a key asset in unraveling the complexities of glycosphingolipid biology.

References

- 1. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

Ugt8-IN-1: A Technical Overview of its Impact on Myelin Formation and Maintenance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of UDP Glycosyltransferase 8 (Ugt8) in the formation and maintenance of myelin and the consequential effects of its inhibition by Ugt8-IN-1. Ugt8 is a pivotal enzyme in the biosynthesis of galactosylceramide (GalCer), a major glycosphingolipid component of the myelin sheath. Understanding the impact of inhibiting this enzyme is critical for research into demyelinating diseases and the development of potential therapeutics.

Core Mechanism of Ugt8 and the Action of this compound

Ugt8, also known as ceramide galactosyltransferase (CGT), catalyzes the final and essential step in the synthesis of galactosylceramide (GalCer) by transferring galactose from UDP-galactose to a ceramide backbone. GalCer is subsequently converted to sulfatide. Both GalCer and sulfatide are indispensable for the proper structure and function of the myelin sheath produced by oligodendrocytes in the central nervous system (CNS).

These lipids are crucial for:

-

The initial wrapping of the axon by the oligodendrocyte membrane.

-

Maintaining the stability and compaction of the myelin layers.

-

Ensuring proper axo-glial signaling and the integrity of the nodes of Ranvier.

This compound is a selective inhibitor of the Ugt8 enzyme. By blocking the catalytic activity of Ugt8, this compound prevents the synthesis of GalCer and, consequently, sulfatide. This leads to a lipid imbalance in the oligodendrocyte membrane, which disrupts the process of myelination and can compromise the stability of existing myelin. The resulting myelin sheath is often thinner, poorly compacted, and unstable. Studies using knockout mice (Ugt8-/-) have demonstrated the critical nature of this enzyme; these animals exhibit severe neurological defects, including tremors, ataxia, and paralysis, which are linked to significant myelin abnormalities.

Signaling and Biosynthetic Pathway

The synthesis of essential myelin galactolipids is a direct, multi-step pathway where Ugt8 plays a rate-limiting role. The inhibition of this enzyme creates a critical bottleneck, preventing the production of lipids essential for myelin sheath integrity.

Quantitative Data on Ugt8 Deficiency

Quantitative data from studies on Ugt8-deficient animal models highlight the severe impact on the CNS. While specific data for this compound is proprietary or less available in public literature, the effects of genetic knockout serve as a reliable proxy for the consequences of potent enzymatic inhibition.

| Parameter | Observation in Ugt8-/- Mice | Consequence | Reference |

| Myelin Sheath Thickness | Significantly reduced compared to wild-type. | Impaired nerve impulse conduction. | |

| Myelin-Associated Glycolipids | Complete absence of GalCer and sulfatide. | Loss of myelin compaction and stability. | |

| Glial Fibrillary Acidic Protein (GFAP) | Markedly increased expression in astrocytes. | Indicates widespread reactive astrogliosis. | |

| Neurofilaments | Increased phosphorylation. | Suggests axonal stress or damage. | |

| Motor Function | Severe tremors, ataxia, and progressive paralysis. | Correlates with CNS dysmyelination. | |

| Lifespan | Significantly shortened. | Fatal outcome due to severe neurological deficits. |

Key Experimental Protocols

Studying the effects of this compound involves a series of established in-vitro and in-vivo methodologies.

This assay is fundamental for assessing the direct impact of this compound on the ability of OPCs to mature into myelin-producing oligodendrocytes.

-

Cell Culture : Isolate OPCs from the cortices of neonatal rat pups (P1-P2) or from pluripotent stem cells. Culture them on poly-D-lysine (PDL) coated plates in a defined proliferation medium containing growth factors like PDGF-AA and FGF-2.

-

Inhibitor Treatment : To induce differentiation, switch the medium to a differentiation medium lacking the growth factors and containing triiodothyronine (T3). Add this compound at various concentrations (e.g., ranging from 1 nM to 10 µM) to the experimental wells. A vehicle control (e.g., DMSO) must be run in parallel.

-

Incubation : Culture the cells for 3-5 days to allow for differentiation.

-

Analysis (Immunocytochemistry) : Fix the cells and perform immunofluorescence staining for key markers:

-

Oligodendrocyte Markers : O4 (early), GalCer (mature), and Myelin Basic Protein (MBP, mature).

-

Counterstain : DAPI for nuclear staining.

-

-

Quantification : Capture images using fluorescence microscopy and quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained cells. Analyze cell morphology and the complexity of myelinated structures.

This method quantifies the expression levels of key myelin proteins following treatment with this compound.

-

Sample Preparation : Culture and treat OPCs as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-MBP, anti-PLP, anti-MAG). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is essential.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing the expression of target proteins to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effect of a Ugt8 inhibitor on oligodendrocyte differentiation and myelin protein expression.

Conclusion and Future Directions

The inhibition of Ugt8 by molecules like this compound provides a potent method for studying the fundamental role of galactolipids in myelination. The resulting phenotype, characterized by severe dysmyelination, underscores the enzyme's criticality. For drug development, while direct inhibition of Ugt8 would be detrimental, understanding its regulation could open new avenues. Future research may focus on identifying upstream regulators of Ugt8 expression or activity, which could present novel therapeutic targets for demyelinating diseases where enhancing myelin synthesis or repair is the primary goal.

A Technical Guide to the Function of UDP-Glycosyltransferase 8 (UGT8) in Central Nervous System Development

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Uridine Diphosphate (UDP)-Glycosyltransferase 8 (UGT8), also known as Ceramide Galactosyltransferase (CGT), is a pivotal enzyme in the development of the central nervous system (CNS).[1][2][3][4] As the key catalyst in the biosynthesis of galactosylceramide (GalCer), a precursor to sulfatide, UGT8 is indispensable for the formation and maintenance of myelin.[1][2][5] Myelin sheaths, produced by oligodendrocytes in the CNS, are critical for the rapid saltatory conduction of nerve impulses and for providing metabolic support to axons. This guide provides an in-depth examination of UGT8's core functions, its role in the sulfatide biosynthesis pathway, its influence on oligodendrocyte differentiation, and its involvement in molecular signaling. Furthermore, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to support advanced research and therapeutic development.

Core Function and Enzymatic Reaction

UGT8 is an integral membrane protein of the endoplasmic reticulum that belongs to the UDP-glycosyltransferase superfamily.[3][6] Its primary and most well-characterized function within the CNS is to catalyze the transfer of galactose from a UDP-galactose donor to a ceramide acceptor.[1][2][6][7] This reaction is the first and rate-limiting step in the synthesis of galactocerebrosides, which are foundational components of the myelin sheath.[1][2]

Reaction: Ceramide + UDP-galactose ---(UGT8)---> Galactosylceramide (GalCer) + UDP

While its primary substrate is ceramide, research has shown that UGT8 can also galactosidate other molecules, such as bile acids, with high efficiency.[6][8][9] However, within the context of CNS development, its action on ceramide is paramount.

The Sulfatide Biosynthesis Pathway

UGT8 initiates a critical two-step pathway that produces sulfatide, a major glycosphingolipid of the myelin sheath, comprising approximately 4% of total myelin lipids.[10]

-

Step 1: GalCer Synthesis: UGT8 catalyzes the formation of Galactosylceramide (GalCer) from ceramide and UDP-galactose on the endoplasmic reticulum.[6][7][11]

-

Step 2: Sulfatide Synthesis: The enzyme Galactosylceramide Sulfotransferase (GAL3ST1) then converts GalCer to 3'-sulfo-galactosylceramide (sulfatide) through a sulfonation reaction.[6][7]

This pathway is essential for the proper composition and function of myelin.

References

- 1. UGT8 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. BioGPS - your Gene Portal System [biogps.org]

- 4. UGT8 UDP glycosyltransferase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.sahmri.org.au [research.sahmri.org.au]

- 9. A novel function for UDP glycosyltransferase 8: galactosidation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide–αVβ5 axis - PMC [pmc.ncbi.nlm.nih.gov]

Ugt8-IN-1: A Potent Tool for the Exploration of Glycosphingolipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids (GSLs) are a diverse class of lipids that play crucial roles in various cellular processes, including cell signaling, recognition, and membrane stability. The dysregulation of GSL metabolism is implicated in a range of diseases, from rare lysosomal storage disorders to prevalent conditions like cancer. A key enzyme in the biosynthesis of galactosyl-based GSLs is UDP-galactose ceramide galactosyltransferase (UGT8). Ugt8-IN-1 has emerged as a potent and selective inhibitor of UGT8, providing a valuable chemical tool to investigate the physiological and pathological roles of UGT8 and its downstream metabolic products. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in studying relevant signaling pathways.

Mechanism of Action

This compound is a brain-penetrable and orally active small molecule inhibitor of the ceramide galactosyltransferase enzyme, UGT8.[1][2] UGT8 catalyzes the transfer of galactose from UDP-galactose to ceramide, a critical step in the biosynthesis of galactosylceramide (GalCer) and its downstream derivative, sulfatide.[3] By inhibiting UGT8, this compound effectively blocks the production of these important glycosphingolipids, allowing for the study of the consequences of their depletion in various biological systems.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species/System | Value | Reference |

| IC50 (UGT8) | Not Specified | 0.2 nM | [4] |

| ED50 (GalCer synthesis inhibition) | Juvenile Mouse Brain | <3 mg/kg | [1] |

| ED50 (Sulfatide synthesis inhibition) | Juvenile Mouse Brain | <3 mg/kg | [1] |

| ED50 (GalCer & Sulfatide inhibition) | Adult Mouse Kidney | ≥90% inhibition at 3, 10, and 30 mg/kg | [1][2] |

Table 2: Selectivity Profile of this compound

| Enzyme | IC50 | Reference |

| UGT1A1 | >10 µM | [4] |

| UGT1A6 | >10 µM | [4] |

| UGT2B7 | >10 µM | [4] |

| UGT2B15 | >10 µM | [4] |

| UGT2B17 | >10 µM | [4] |

| Kinase Panel (~60 kinases) | >10 µM | [4] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Administration | T1/2 | Oral Bioavailability (F%) | Reference |

| Rat | IV (1 mg/kg) | 4.3 h | 40% (at 3 mg/kg) | [1][2] |

| Mouse | IV (1 mg/kg) | 1.13 h | 34% (at 3 mg/kg) | [1][2] |

| Dog | IV (1 mg/kg) | 13.6 h | 52% (at 3 mg/kg) | [1][2] |

Experimental Protocols

In Vitro UGT8 Inhibition Assay

This protocol is adapted from methodologies described for UGT enzyme assays.[5][6][7][8]

1. Materials:

- Recombinant human UGT8 enzyme (e.g., from insect or mammalian expression systems).

- Ceramide substrate (e.g., N-octanoyl-D-sphingosine).

- UDP-galactose (cofactor).

- This compound.

- Assay buffer: 25 mM Tris, pH 7.5, 5 mM CaCl₂, 10 mM MnCl₂.[5]

- Quenching solution: Acetonitrile.

- LC-MS/MS system.

2. Procedure:

- Prepare a stock solution of this compound in DMSO.

- In a microcentrifuge tube, combine the assay buffer, recombinant UGT8 enzyme, and varying concentrations of this compound (or DMSO for control).

- Pre-incubate the mixture at 37°C for 10 minutes.

- Initiate the reaction by adding the ceramide substrate and UDP-galactose. The final reaction volume is typically 120 µL, with final concentrations of 0.6 mM for the aglycone substrate and 1.2 mM for the UDP sugar.[5]

- Incubate at 37°C for 1 hour.[5]

- Terminate the reaction by adding 200 µL of cold acetonitrile.[5]

- Centrifuge to pellet the precipitated protein.

- Analyze the supernatant for the presence of GalCer using a validated LC-MS/MS method.

- Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

In Vivo Pharmacodynamic Study in Mice

This protocol is based on the in vivo studies described for this compound.[1][2]

1. Animals:

- Use appropriate mouse strain and age (e.g., juvenile or adult C57BL/6).

2. Materials:

- This compound.

- Vehicle for oral administration (e.g., corn oil).[1]

- ¹³C-labeled galactose (¹³C-Gal).

- Anesthesia and euthanasia agents.

- Tissue homogenization equipment.

- LC-MS/MS system.

3. Procedure:

- Prepare a formulation of this compound in the chosen vehicle. A stock solution in DMSO can be diluted in corn oil.[1]

- Administer this compound orally to the mice at desired doses (e.g., 3, 10, 30 mg/kg). A twice-daily dosing regimen for three days has been reported to be effective.[1][2]

- At a specified time after the final dose, administer a tracer, such as ¹³C-Gal, via intraperitoneal injection to track de novo synthesis of GalCer and sulfatide.

- After a defined period to allow for metabolic incorporation of the tracer, euthanize the animals and harvest tissues of interest (e.g., brain, kidney).

- Homogenize the tissues and extract the lipids.

- Analyze the lipid extracts by LC-MS/MS to quantify the levels of ¹³C-labeled GalCer and sulfatide.

- Compare the levels of labeled GSLs in treated versus vehicle control animals to determine the extent of inhibition.

Quantification of Galactosylceramide and Sulfatide by LC-MS/MS

This protocol is a generalized procedure based on established methods for GSL analysis.[9][10][11]

1. Lipid Extraction:

- Homogenize tissue samples in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).

- Add an internal standard (e.g., a deuterated version of the analyte) to the homogenate for accurate quantification.

- Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

- Evaporate the organic solvent under a stream of nitrogen.

2. LC-MS/MS Analysis:

- Reconstitute the dried lipid extract in a suitable solvent for injection.

- Use a C18 reversed-phase column for chromatographic separation.

- Employ a gradient elution with mobile phases such as those containing acetonitrile, isopropanol, water, and modifiers like formic acid or ammonium formate.

- Operate the mass spectrometer in a positive ion mode for GalCer and negative ion mode for sulfatide.

- Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.

Signaling Pathways and Experimental Workflows

UGT8 Metabolic Pathway

The primary role of UGT8 is in the synthesis of galactosylceramide, which is a precursor for sulfatide. This compound directly inhibits this initial step.

Caption: The UGT8-catalyzed step in glycosphingolipid synthesis and its inhibition by this compound.

UGT8 Signaling in Basal-Like Breast Cancer

In basal-like breast cancer, UGT8 expression is upregulated and contributes to tumor progression. The transcription factor Sox10 drives UGT8 expression, leading to increased sulfatide levels. Sulfatide then activates integrin αVβ5 signaling, which in turn promotes tumorigenicity and metastasis through downstream pathways such as Src-FAK and MEK-ERK.

Caption: UGT8-mediated signaling pathway in basal-like breast cancer progression.

Experimental Workflow for Investigating this compound Effects

This workflow outlines the steps to study the impact of this compound on cellular processes, from initial treatment to downstream analysis.

Caption: A typical experimental workflow to assess the effects of this compound.

Conclusion

This compound is a powerful and specific inhibitor of UGT8, making it an indispensable tool for dissecting the roles of galactosyl-based glycosphingolipids in health and disease. Its favorable pharmacokinetic properties allow for its use in both in vitro and in vivo models. The provided data and protocols serve as a guide for researchers to effectively utilize this compound in their studies of GSL metabolism and associated signaling pathways, with significant implications for the development of novel therapeutics for conditions ranging from lysosomal storage disorders to cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of UGT8 as a monogalactosyl diacylglycerol synthase in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide–αVβ5 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UGT Inhibition | Evotec [evotec.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural characterization of glycosphingolipids by liquid chromatography-mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Function of UGT8 in Oligodendrocyte Differentiation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (UDP) glycosyltransferase 8 (UGT8), also known as ceramide galactosyltransferase (CGT), is a pivotal enzyme in the central nervous system (CNS). It catalyzes the final and rate-limiting step in the biosynthesis of galactosylceramide (GalC), a major glycosphingolipid essential for the structural integrity and function of the myelin sheath.[1][2][3] The expression of UGT8 is tightly regulated and coincides with the onset of myelination, making it a critical player in the differentiation of oligodendrocytes, the myelinating cells of the CNS.[1][4] This technical guide provides an in-depth overview of UGT8's function, its associated signaling pathways, and detailed experimental protocols for its investigation. The information presented is intended to equip researchers with the knowledge and tools necessary to explore UGT8 as a potential therapeutic target for demyelinating diseases.

The Core Role of UGT8 in Myelin Glycolipid Synthesis

UGT8 is the key enzyme responsible for transferring galactose from UDP-galactose to a ceramide backbone, forming galactosylceramide (GalC).[1][5] GalC is a foundational component of the myelin sheath, where it can be further converted to sulfatide.[6][7] These galactolipids are not merely structural; they are crucial for the proper formation, compaction, and stability of myelin.[8][9] The synthesis pathway is a critical control point in oligodendrocyte maturation.

Signaling and Regulatory Pathways

The function of UGT8 is governed by a network of transcriptional regulators and is integrated with other signaling pathways that collectively drive oligodendrocyte differentiation.

Transcriptional Regulation of UGT8

The expression of the UGT8 gene is a critical checkpoint in oligodendrocyte development and is controlled by a balance of activating and repressing transcription factors. The homeodomain factor Nkx2.2 acts as a positive regulator, promoting UGT8 expression, while the basic helix-loop-helix (bHLH) factor OLIG2, a master regulator of oligodendrocyte lineage, acts as a repressor.[8][10] This delicate balance ensures that GalC synthesis is initiated at the appropriate stage of differentiation.

GalC-Mediated Signaling in Lipid Rafts

Once synthesized, GalC is transported to the plasma membrane where it becomes a key component of specialized lipid microdomains, or "rafts".[11] Within these rafts, GalC interacts with Sigma-1 Receptors (Sig-1R), which are crucial for the compartmentalization and transport of lipids synthesized in the endoplasmic reticulum.[11][12] The formation of Sig-1R and GalC-enriched lipid rafts is a critical signaling event that promotes the terminal differentiation of oligodendrocytes.[11][12] This interaction can be modulated pharmacologically; for instance, Sig-1R agonists enhance differentiation, while antagonists block it.[11]

References

- 1. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. UGT8 - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. medlink.com [medlink.com]

- 6. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. lipotype.com [lipotype.com]

- 10. UGT8 UDP glycosyltransferase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ugt8-IN-1: A Technical Guide to a Potent Inhibitor of Sulfatide Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ugt8-IN-1, a potent and selective small-molecule inhibitor of the enzyme UDP-galactose:ceramide galactosyltransferase (UGT8), also known as cerebroside sulfotransferase. UGT8 is the critical enzyme responsible for the final step in sulfatide biosynthesis, catalyzing the transfer of a sulfate group to galactosylceramide. Given the crucial role of sulfatides in the formation and maintenance of myelin sheaths, this compound serves as a valuable chemical probe for studying demyelinating diseases and other neurological processes.

Core Mechanism of Action

This compound directly inhibits the enzymatic activity of UGT8. By blocking this enzyme, it prevents the conversion of galactosylceramide (GalCer) to 3'-sulfo-galactosylceramide (sulfatide). This inhibition leads to a reduction in the cellular levels of sulfatides, which are essential components of the myelin sheath produced by oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system.

Caption: Mechanism of this compound action on the sulfatide biosynthesis pathway.

Quantitative Data

This compound has been characterized as a highly potent inhibitor of UGT8. The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Species | Assay Type | Notes |

| IC₅₀ | 37 nM | Human (recombinant) | Coupled-enzyme colorimetric assay | Represents the half-maximal inhibitory concentration against the isolated enzyme. |

| Cellular Sulfatide Reduction | Significant | Rat | Oligodendrocyte Precursor Cells (OPCs) | Treatment with this compound leads to a dose-dependent decrease in sulfatide levels as measured by LC-MS. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are representative protocols for the biochemical and cell-based characterization of this compound.

Biochemical Potency Assessment: Coupled-Enzyme Colorimetric Assay

This assay quantifies UGT8 activity by measuring the production of adenosine 5'-diphosphate (ADP), a byproduct of the sulfotransferase reaction, in a coupled-enzyme system.

Principle: The sulfotransferase reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, producing ADP. The generated ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Subsequently, lactate dehydrogenase oxidizes NADH to NAD+ while reducing pyruvate to lactate. The decrease in NADH absorbance at 340 nm is directly proportional to the UGT8 activity.

Materials:

-

Recombinant human UGT8 enzyme

-

Galactosylceramide (substrate)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS, co-substrate)

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, Triton X-100)

-

This compound (dissolved in DMSO)

-

384-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.

-

Compound Plating: Serially dilute this compound in DMSO and dispense into the microplate. Also, include controls with DMSO only (for 100% activity) and a known inhibitor or no enzyme (for 0% activity).

-

Enzyme Addition: Add the recombinant UGT8 enzyme to the wells containing the compound and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add a solution of the substrates (galactosylceramide and PAPS) to all wells to start the enzymatic reaction.

-

Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes) at a constant temperature (e.g., 30°C).

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the controls and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the UGT8 coupled-enzyme biochemical assay.

Cellular Activity Assessment: Sulfatide Measurement by LC-MS

This method quantifies the effect of this compound on sulfatide levels in a cellular context, providing a measure of its target engagement and functional impact.

Principle: Cells (typically oligodendrocyte precursor cells or related lines) are treated with this compound. After treatment, lipids are extracted, and the sulfatide species are separated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Oligodendrocyte precursor cells (OPCs) or a relevant cell line

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., Chloroform:Methanol mixture)

-

Internal standard (e.g., a non-endogenous, deuterated sulfatide species)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 24-72 hours).

-

Cell Harvesting: After treatment, wash the cells with ice-cold PBS to remove media components. Scrape or trypsinize the cells and collect the cell pellet by centrifugation.

-

Lipid Extraction: Resuspend the cell pellet in a defined volume of PBS. Add the internal standard. Perform a lipid extraction using a method like the Bligh-Dyer or Folch procedure with a chloroform/methanol/water solvent system. Vortex vigorously and centrifuge to separate the phases.

-

Sample Preparation: Carefully collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen. Reconstitute the dried lipid film in a suitable injection solvent (e.g., methanol/acetonitrile).

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the lipids using a reverse-phase chromatography gradient. Detect and quantify the sulfatide species using multiple reaction monitoring (MRM) in negative ion mode, monitoring for the characteristic precursor-to-product ion transition (e.g., m/z corresponding to the sulfatide headgroup).

-

Data Analysis: Integrate the peak areas for the endogenous sulfatide species and the internal standard. Normalize the sulfatide peak areas to the internal standard. Compare the sulfatide levels in the this compound-treated samples to the vehicle-treated control to determine the dose-dependent reduction.

Caption: Workflow for cellular sulfatide quantification by LC-MS.

Conclusion

This compound is a critical research tool for dissecting the role of sulfatide biosynthesis in health and disease. Its high potency and selectivity allow for precise interrogation of the UGT8 enzyme's function in cellular and potentially in vivo models. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies, from initial biochemical characterization to the assessment of its effects in complex biological systems. This inhibitor holds significant promise for advancing our understanding of myelin biology and for the exploration of novel therapeutic strategies for demyelinating disorders.

The Role of UDP-Glycosyltransferase 8 (UGT8) in Basal-Like Breast Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Basal-like breast cancer (BLBC) is a particularly aggressive subtype with limited treatment options and a poor prognosis. Recent research has identified UDP-Glycosyltransferase 8 (UGT8), an enzyme involved in sphingolipid metabolism, as a key driver of BLBC progression. This technical guide provides an in-depth overview of the role of UGT8 in BLBC, detailing the underlying signaling pathways, experimental methodologies to investigate its function, and its potential as a therapeutic target. Quantitative data from key studies are summarized, and detailed protocols for relevant experiments are provided to facilitate further research in this critical area.

Introduction: Basal-Like Breast Cancer and the Emergence of UGT8

Breast cancer is a heterogeneous disease, with distinct molecular subtypes characterized by different genetic profiles, cellular origins, and clinical outcomes. Among these, basal-like breast cancer (BLBC) accounts for approximately 15% of all breast cancers and is distinguished by its aggressive clinical behavior, high rates of metastasis, and lack of expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). This "triple-negative" phenotype renders BLBC unresponsive to conventional endocrine therapies and HER2-targeted treatments, highlighting the urgent need for novel therapeutic strategies.

Recent studies have illuminated the critical role of metabolic reprogramming in cancer progression. One key metabolic enzyme, UDP-Glycosyltransferase 8 (UGT8), has emerged as a significant player in the pathogenesis of BLBC.[1][2][3] UGT8 is the initial and rate-limiting enzyme in the synthesis of galactosylceramide (GalCer), a precursor for sulfatide, a class of sulfoglycosphingolipids.[4] Elevated expression of UGT8 has been specifically observed in BLBC and is strongly correlated with poor patient prognosis.[1][2][3] This guide will delve into the technical details of UGT8's function in BLBC, providing a comprehensive resource for researchers in the field.

The UGT8 Signaling Pathway in Basal-Like Breast Cancer

The pro-tumorigenic effects of UGT8 in BLBC are mediated through a distinct signaling cascade that ultimately enhances cancer cell migration, invasion, and survival. The key components of this pathway are outlined below.

Transcriptional Regulation by SOX10

The transcription factor SOX10 is a critical upstream regulator of UGT8 expression in BLBC.[1][2][3] SOX10 directly binds to the promoter region of the UGT8 gene, driving its transcription.[1] This leads to the observed overexpression of UGT8 specifically in BLBC, a subtype often characterized by high SOX10 levels.

The Sulfatide Biosynthetic Pathway

UGT8 catalyzes the transfer of galactose from UDP-galactose to ceramide, forming galactosylceramide (GalCer).[4] GalCer is subsequently converted to sulfatide by the enzyme galactosylceramide sulfotransferase (GAL3ST1).[4] The upregulation of UGT8 in BLBC leads to an accumulation of its downstream product, sulfatide.[1]

Activation of Integrin αVβ5 Signaling

Accumulated sulfatide on the cell surface acts as a ligand for the integrin receptor αVβ5.[1][2] The binding of sulfatide to integrin αVβ5 triggers downstream signaling pathways that are crucial for BLBC progression, including the TGF-β and NF-κB pathways.[1] This activation promotes cell migration, invasion, and tumorigenicity.[1][2][3]

Visualization of the UGT8 Signaling Pathway

The signaling cascade from SOX10 to the downstream effects on cell behavior is depicted in the following diagram:

Quantitative Data on UGT8 in Basal-Like Breast Cancer

The following tables summarize key quantitative findings from studies on UGT8 in BLBC.

Table 1: UGT8 Expression in Breast Cancer Subtypes

| Dataset | Comparison | Fold Change / p-value | Reference |

| TCGA, NKI295, METABRIC, GSE25066 | BLBC vs. Luminal A/B, HER2+ | Significantly higher in BLBC | [1] |

| Breast Cancer Cell Lines | BLBC vs. Luminal | Higher UGT8 mRNA and protein | [1] |

Table 2: Correlation of UGT8 Expression with Clinicopathological Features

| Feature | Correlation with High UGT8 Expression | p-value | Reference |

| Tumor Grade | Positive (Higher in Grade 3) | <0.001 | [1] |

| Tumor Size | Positive | <0.05 | [1] |

| Overall Survival | Negative | <0.05 | [1] |

| Relapse-Free Survival | Negative | <0.05 | [1] |

| Distant Metastasis-Free Survival | Negative | <0.05 | [1] |

Table 3: Effects of UGT8 Knockdown and Inhibition on BLBC Cell Lines

| Assay | Cell Line | Treatment | Result | Reference |

| Migration | MDA-MB-231, SUM159 | UGT8 shRNA | Significant decrease | [1] |

| Invasion | MDA-MB-231, SUM159 | UGT8 shRNA | Significant decrease | [1] |

| Colony Formation | MDA-MB-231, SUM159 | UGT8 shRNA | Significant decrease | [1] |

| Migration | MDA-MB-231, SUM159 | Zoledronic Acid (10µM) | Significant decrease | [1] |

| Invasion | MDA-MB-231, SUM159 | Zoledronic Acid (10µM) | Significant decrease | [1] |

Table 4: In Vivo Effects of UGT8 Knockdown and Inhibition

| Model | Treatment | Outcome | Reference |

| Xenograft (SCID mice) | UGT8 shRNA in MDA-MB-231 | Reduced tumor growth | [1] |

| Metastasis (tail vein injection) | UGT8 shRNA in MDA-MB-231 | Reduced lung metastases | [1] |

| Metastasis (tail vein injection) | Zoledronic Acid (0.0186 mg/kg/d) | Reduced lung metastases | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of UGT8 in BLBC.

UGT8 Knockdown using shRNA

This protocol describes the stable knockdown of UGT8 expression in BLBC cell lines.

Materials:

-

Lentiviral vectors containing shRNA targeting UGT8 (e.g., from Sigma-Aldrich)

-

Packaging plasmids (e.g., pMD2.G and psPAX2)

-

HEK293T cells

-

BLBC cell lines (e.g., MDA-MB-231, SUM159)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Polybrene

-

Puromycin

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the UGT8 shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Transduction of BLBC Cells:

-

Seed BLBC cells in a 6-well plate.

-

On the following day, infect the cells with the lentiviral supernatant in the presence of 8 µg/mL polybrene.

-

After 24 hours, replace the medium with fresh complete medium.

-

-

Selection of Stable Clones:

-

48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration for each cell line.

-

Maintain selection until resistant colonies are formed.

-

Expand individual clones and verify UGT8 knockdown by Western blot and/or qRT-PCR.

-

Transwell Migration and Invasion Assays

These assays are used to assess the migratory and invasive potential of BLBC cells.

Materials:

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix (for invasion assay)

-

Serum-free cell culture medium

-

Complete cell culture medium with 10% FBS (as a chemoattractant)

-

Cotton swabs

-

Methanol

-

Crystal violet solution (0.1% in 20% methanol)

Procedure:

-

Preparation of Inserts:

-

For the invasion assay, coat the top of the transwell insert with a thin layer of Matrigel diluted in serum-free medium. Allow to solidify at 37°C for at least 30 minutes. For the migration assay, no coating is needed.

-

-

Cell Seeding:

-

Harvest and resuspend BLBC cells in serum-free medium.

-

Seed 5 x 10^4 cells into the upper chamber of the transwell insert.

-

Add complete medium with 10% FBS to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours for migration, 48 hours for invasion).

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Gently wash the inserts with water.

-

Count the number of stained cells in several random fields under a microscope.

-

In Vivo Tumorigenicity and Metastasis Assays

These assays evaluate the ability of BLBC cells to form tumors and metastasize in an animal model.

Materials:

-

Female immunodeficient mice (e.g., SCID or nude mice, 4-6 weeks old)

-

BLBC cells (e.g., MDA-MB-231) with and without UGT8 knockdown

-

Phosphate-buffered saline (PBS)

-

Syringes and needles

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure for Tumorigenicity:

-

Harvest and resuspend 1 x 10^6 BLBC cells in 100 µL of PBS.

-

Inject the cell suspension subcutaneously into the mammary fat pad of the mice.

-

Monitor tumor growth by measuring tumor volume (Volume = (length x width^2)/2) every 2-3 days.

-

At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis.

Procedure for Experimental Metastasis:

-

Harvest and resuspend 5 x 10^5 BLBC cells (expressing luciferase) in 100 µL of PBS.

-

Inject the cell suspension into the lateral tail vein of the mice.

-

Monitor the formation of lung metastases weekly using a bioluminescence imaging system.

-

At the end of the experiment, euthanize the mice, and harvest the lungs for histological analysis (H&E staining) to confirm and count metastatic nodules.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of UGT8 in BLBC.

UGT8 as a Therapeutic Target

The pivotal role of UGT8 in driving BLBC progression makes it an attractive therapeutic target. The identification of zoledronic acid (ZA), a bisphosphonate drug already approved for treating osteoporosis and bone metastases, as a direct inhibitor of UGT8 is a significant breakthrough.[1][2] ZA has been shown to block the sulfatide biosynthetic pathway and suppress the migration, invasion, and metastasis of BLBC cells in preclinical models.[1][2] This suggests that repurposing ZA for the treatment of BLBC could be a promising therapeutic strategy. Further clinical investigation is warranted to evaluate the efficacy of ZA in patients with UGT8-overexpressing BLBC.

Conclusion and Future Directions

UDP-Glycosyltransferase 8 has been firmly established as a key promoter of basal-like breast cancer aggressiveness. Its upregulation, driven by SOX10, leads to increased sulfatide production and subsequent activation of integrin αVβ5 signaling, which enhances the malignant phenotype of BLBC cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the role of UGT8 and the broader implications of sphingolipid metabolism in cancer. Future research should focus on:

-

The development of more potent and specific small molecule inhibitors of UGT8.

-

The elucidation of the full spectrum of downstream effectors of the UGT8-sulfatide-integrin αVβ5 axis.

-

The validation of UGT8 as a predictive biomarker for response to therapies targeting this pathway, including zoledronic acid.

-

The investigation of the role of UGT8 in other cancer types.

A deeper understanding of the mechanisms governed by UGT8 will undoubtedly pave the way for the development of novel and effective therapies for patients with basal-like breast cancer.

References

- 1. Soft agar colony formation assay [bio-protocol.org]

- 2. Combined Use of Tail Vein Metastasis Assays and Real-Time In Vivo Imaging to Quantify Breast Cancer Metastatic Colonization and Burden in the Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jove.com [jove.com]

- 4. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Methodological & Application

Application Notes for Ugt8-IN-1 In Vitro Assay

References

- 1. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ugt8-IN-1 Cell-Based Assay Development and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine Diphosphate-Galactose:Ceramide Galactosyltransferase (UGT8), also known as Ceramide Galactosyltransferase (CGT), is a critical enzyme in the biosynthesis of galactosylceramide (GalCer). This reaction is the initial and rate-limiting step in the synthesis of galactocerebrosides, which are essential components of the myelin sheath in the central and peripheral nervous systems.[1][2] Dysregulation of UGT8 activity has been implicated in several pathologies, including lysosomal storage disorders such as Metachromatic Leukodystrophy (MLD) and Krabbe disease, as well as in the progression of certain cancers like basal-like breast cancer.[3][4][5]

Ugt8-IN-1 is a potent, orally bioavailable, and brain-penetrable small molecule inhibitor of UGT8.[6][7] Its mechanism of action is based on substrate reduction therapy, aiming to decrease the production of downstream metabolites that accumulate to toxic levels in disease states.[3] This application note provides a detailed protocol for the development and validation of a cell-based assay to screen and characterize inhibitors of UGT8, using this compound as a reference compound.

Signaling Pathway

UGT8 catalyzes the transfer of galactose from UDP-galactose to ceramide, forming galactosylceramide (GalCer). GalCer is a precursor for the synthesis of sulfatide, a major component of the myelin sheath. This pathway is a key target for therapeutic intervention in diseases characterized by the accumulation of these sphingolipids.

Experimental Protocols

Cell-Based UGT8 Inhibition Assay

This protocol describes a method to measure the inhibitory activity of compounds against UGT8 in a cellular context. The assay utilizes a cell line endogenously expressing UGT8 or engineered to overexpress the enzyme. The readout is based on the quantification of a downstream product, such as GalCer or sulfatide, using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cell Line: Human oligodendroglioma cell line (e.g., HOG), CHO cells stably expressing human UGT8, or other suitable cell lines with detectable UGT8 activity.

-

Cell Culture Medium: DMEM/F-12, supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

Test Compound: this compound (as a positive control) and other test compounds dissolved in DMSO.

-

Substrate: C6-Ceramide (N-hexanoyl-D-erythro-sphingosine) or other suitable ceramide substrate.

-

Lysis Buffer: RIPA buffer with protease inhibitors.

-

Instrumentation: Cell incubator, multi-well plates (96-well), liquid chromatography-mass spectrometry (LC-MS) system.

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2 x 104 cells/well.

-

Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Incubate for 24 hours at 37°C.

-

-

Substrate Addition:

-

Prepare a working solution of C6-Ceramide in the cell culture medium.

-

Add the C6-Ceramide solution to each well to a final concentration of 20 µM.

-

Incubate for 4-6 hours at 37°C.

-

-

Cell Lysis and Sample Preparation:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 50 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

-

Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant for LC-MS analysis.

-

-

LC-MS Analysis:

-

Analyze the samples for the quantification of C6-Galactosylceramide.

-

Use an appropriate internal standard for normalization.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Assay Validation Workflow

A robust and reliable cell-based assay requires thorough validation. The following workflow outlines the key steps for validating the UGT8 inhibition assay.

Data Presentation

The following tables summarize the expected quantitative data from the this compound cell-based assay.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Method |

| IC50 | 0.2 nM[7] | HOG | LC-MS |

| Selectivity | >10 µM vs UGT1A1, -1A6, -2B7, -2B15, -2B17[7] | Recombinant Enzymes | Biochemical Assay |

Table 2: In Vivo Pharmacodynamic Activity of this compound

| Parameter | Value | Species | Tissue |

| ED50 (GalCer inhibition) | <3 mg/kg[6][7] | Mouse (juvenile) | Brain |

| ED50 (Sulfatide inhibition) | <3 mg/kg[6][7] | Mouse (juvenile) | Brain |

Table 3: Representative Dose-Response Data for this compound

| This compound (nM) | % Inhibition (Mean ± SD) |

| 0.01 | 5.2 ± 1.1 |

| 0.1 | 35.8 ± 4.5 |

| 1 | 85.1 ± 3.2 |

| 10 | 98.5 ± 0.8 |

| 100 | 99.2 ± 0.5 |

| 1000 | 99.5 ± 0.3 |

Conclusion

The provided application notes and protocols describe a comprehensive framework for the development and validation of a cell-based assay for the screening and characterization of UGT8 inhibitors. This compound serves as a valuable tool compound for these studies due to its high potency and well-characterized in vitro and in vivo activity. This assay can be instrumental in the discovery of novel therapeutic agents for the treatment of lysosomal storage disorders and other diseases associated with dysregulated UGT8 activity.

References

- 1. abcam.cn [abcam.cn]

- 2. UGT Inhibition | Evotec [evotec.com]

- 3. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UGT Activity Assay / Ligand Screening Kit (Fluorometric) (ab273331) | Abcam [abcam.com]

- 5. Ceramide galactosyltransferase (UGT8) is a molecular marker of breast cancer malignancy and lung metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive and reproducible assay to measure the activity of glucosylceramide synthase and lactosylceramide synthase using HPLC and fluorescent substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Ugt8-IN-1 Animal Model Administration and Dosage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ugt8-IN-1 is a potent, orally bioavailable, and brain-penetrant inhibitor of the enzyme UDP-glycosyltransferase 8 (UGT8), also known as ceramide galactosyltransferase. UGT8 catalyzes the transfer of galactose to ceramide, a critical step in the biosynthesis of galactosylceramide (GalCer) and its downstream metabolite, sulfatide.[1] These sphingolipids are major components of the myelin sheath in the central and peripheral nervous systems. Inhibition of UGT8 presents a therapeutic strategy for substrate reduction therapy in certain lysosomal storage disorders, such as metachromatic leukodystrophy (MLD), where the accumulation of sulfatide leads to progressive demyelination and neurodegeneration.[1] These application notes provide a comprehensive overview of the administration and dosage of this compound in animal models, based on preclinical studies.

Mechanism of Action

This compound acts as a selective inhibitor of UGT8. By blocking this enzyme, it reduces the production of GalCer from ceramide. This, in turn, decreases the substrate available for the synthesis of sulfatide. The intended therapeutic effect is to slow down the accumulation of sulfatide in tissues, thereby ameliorating the pathology of diseases driven by its excess.

Signaling Pathway

Caption: UGT8 signaling pathway and the inhibitory action of this compound.

Animal Model Administration and Dosage

The following tables summarize the pharmacokinetic parameters and dosing information for this compound in various animal models.

Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose (mg/kg) | T1/2 (h) | Oral Bioavailability (F%) |

| Mouse | Intravenous (IV) | 1 | 1.13 | - |

| Oral (PO) | 3 | - | 34% | |

| Rat | Intravenous (IV) | 1 | 4.3 | - |

| Oral (PO) | 3 | - | 40% | |

| Dog | Intravenous (IV) | 1 | 13.6 | - |

| Oral (PO) | 3 | - | 52% |

Data sourced from MedChemExpress, citing Thurairatnam et al. (2020).[2]

In Vivo Pharmacodynamic Dosing in Mice

| Study Objective | Animal Model | Route of Administration | Dosing Regimen | Doses Tested (mg/kg) | Observed Effect |

| Inhibition of GalCer and Sulfatide Synthesis | Juvenile Mice | Oral (PO) | Twice a day for three days | 3, 10, 30 | ≥90% inhibition of ¹³C-Galactose incorporation into GalCer and Sulfatide in the brain. Estimated ED₅₀ of <3 mg/kg. |

Data sourced from MedChemExpress, citing Thurairatnam et al. (2020).[2]

Experimental Protocols

The following are detailed protocols for the in vivo administration and pharmacodynamic assessment of this compound.

Protocol 1: Oral Administration of this compound in Mice

Objective: To administer this compound orally to mice for pharmacokinetic or pharmacodynamic studies.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

-

Animal balance

Procedure:

-

Formulation Preparation (10% DMSO in Corn Oil):

-

Prepare a stock solution of this compound in DMSO (e.g., 57.5 mg/mL).

-

To prepare the final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve a 10% DMSO in corn oil formulation.[2]

-

Vortex the mixture thoroughly to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

-

Prepare a fresh dosing solution for each day of the experiment.

-

-

Animal Dosing:

-

Weigh each mouse accurately before dosing to calculate the required volume of the dosing solution.

-

The dosing volume is typically 5-10 mL/kg body weight. For example, for a 20g mouse receiving a 10 mg/kg dose, the calculation would be:

-

(10 mg/kg * 0.02 kg) = 0.2 mg of this compound

-

If the concentration of the dosing solution is 2 mg/mL, the volume to administer is 0.1 mL or 100 µL.

-

-

Gently restrain the mouse and administer the calculated volume of the this compound formulation directly into the stomach using an appropriate-sized oral gavage needle.

-

Monitor the animal for any signs of distress post-administration.

-

Protocol 2: Pharmacodynamic Assessment of this compound Activity in Mouse Brain

Objective: To measure the in vivo inhibition of GalCer and sulfatide synthesis in the mouse brain following this compound administration using a stable isotope tracer.

Experimental Workflow:

Caption: Workflow for the pharmacodynamic assessment of this compound.

Materials:

-

This compound

-

¹³C-labeled Galactose (¹³C-Gal)

-

Saline solution

-

Anesthetic (e.g., isoflurane)

-

Dissection tools

-

Liquid nitrogen

-

Tissue homogenizer

-